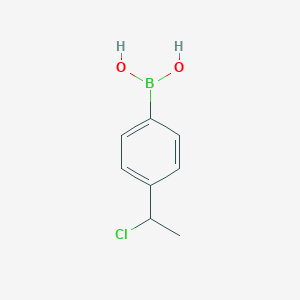
4-(1-Chloroethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar phenylboronic acids involves multistep chemical processes, including halogenation, boronation, and various coupling reactions. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the utility of halogenated intermediates in constructing phenylboronic acid derivatives, which can be leveraged for the synthesis of 4-(1-Chloroethyl)phenylboronic acid (Troegel et al., 2009).
Molecular Structure Analysis
The molecular structure of phenylboronic acids, including 4-(1-Chloroethyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to a phenyl ring. This structure influences its reactivity and the formation of complexes. Structural studies on organoboron compounds reveal insights into the stereochemistry and electronic properties of such molecules (Kliegel et al., 1993).
Chemical Reactions and Properties
Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds. The reactivity of phenylboronic acids like 4-(1-Chloroethyl)phenylboronic acid in these reactions underscores their utility in organic synthesis (Saito et al., 1996).
Physical Properties Analysis
The physical properties of phenylboronic acids, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Studies on the vibrational spectra of halophenylboronic acids, for instance, provide insights into the structural and electronic characteristics that define their physical properties (Kurt, 2009).
Chemical Properties Analysis
Phenylboronic acids exhibit unique chemical properties, such as forming stable complexes with sugars and catalyzing condensation reactions. These properties are integral to the study and application of 4-(1-Chloroethyl)phenylboronic acid in various chemical processes (Pettigrew et al., 2005).
Scientific Research Applications
Photodynamic Therapy and Imaging
A notable application involves the synthesis of phenylboronic acid-functionalized pyrene derivatives for bioimaging and photodynamic therapy. These derivatives self-assemble into nanorods, offering highly specific and efficient imaging of cell surface sialic acids (SA), showcasing excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties. The nanorods effectively generate singlet oxygen under two-photon irradiation, highlighting their potential as candidates for photodynamic therapy. This innovation allows for in situ recognition and imaging of SA on the cell surface, alongside effective cancer cell therapy, presenting a new method for simple, selective analysis of SA in living cells and a fresh perspective for image-guided therapy (Li & Liu, 2021).
Catalysis in Organic Synthesis
The ortho-substituent on phenylboronic acid derivatives plays a critical role in catalytic processes, particularly in the dehydrative condensation between carboxylic acids and amines. Studies have shown that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation, with the ortho-substituent preventing the coordination of amines to the boron atom of the active species, thereby accelerating the amidation. This catalyst is useful for α-dipeptide synthesis, underlining its importance in peptide chemistry and organic synthesis (Wang, Lu, & Ishihara, 2018).
Advanced Bio-Applications of Polymeric Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have found extensive use in advanced bio-applications over the past decade. These materials form reversible complexes with polyols, including sugars and sialic acid, facilitating their use in diagnostic and therapeutic applications. Recent advances in the fabrication of these materials, particularly their interactions with glucose and sialic acid, have been highlighted. Applications range from drug delivery systems to biosensors, demonstrating the versatility and potential of phenylboronic acid in bioengineering and nanotechnology (Lan & Guo, 2019).
Glucose-Responsive Drug Delivery
The development of glucose-responsive materials, particularly for insulin delivery, represents a significant application of phenylboronic acid derivatives. These materials, which have been extensively studied and used, can respond to changes in glucose levels, offering a promising approach for the controlled release of insulin and other therapeutics. Recent advancements cover the synthesis of glucose-responsive materials in forms such as nanogels, micelles, vesicles, and mesoporous silica nanoparticles, emphasizing their application in drug delivery and the management of diabetes (Ma & Shi, 2014).
Safety And Hazards
properties
IUPAC Name |
[4-(1-chloroethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJSRJJSVCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloroethyl)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

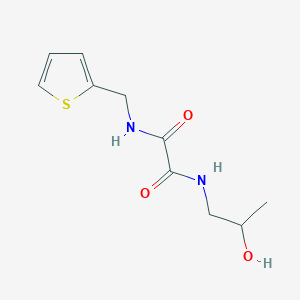
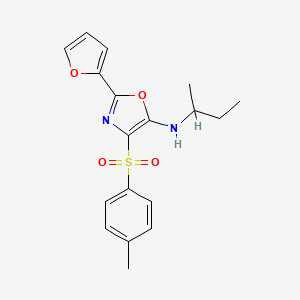
![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
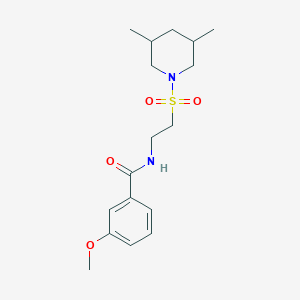
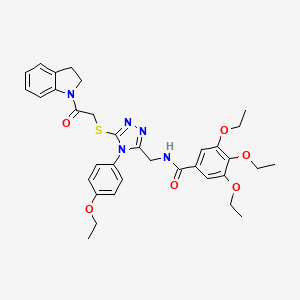
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)
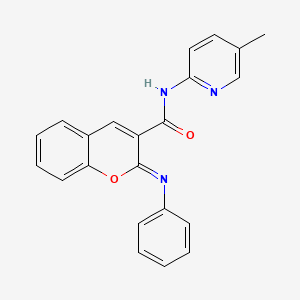
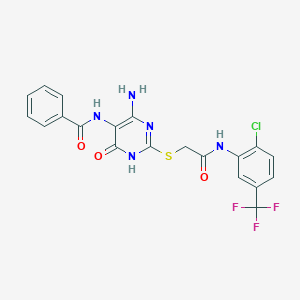
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
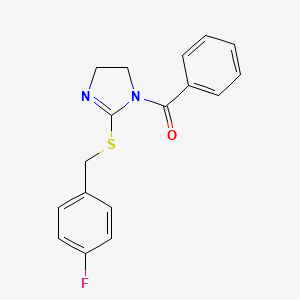
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)